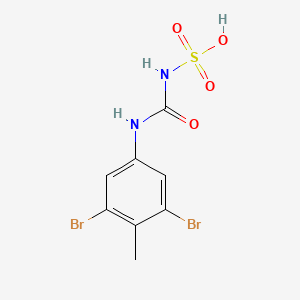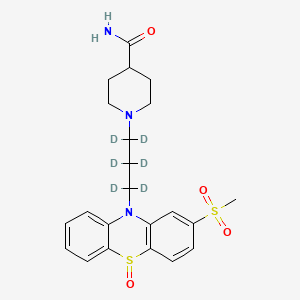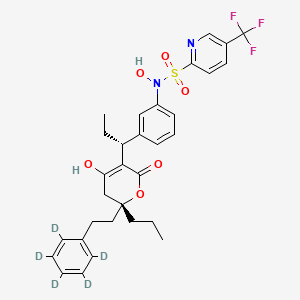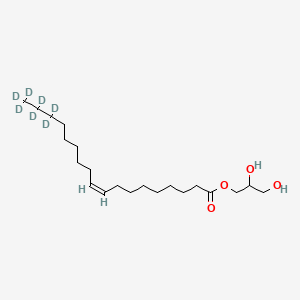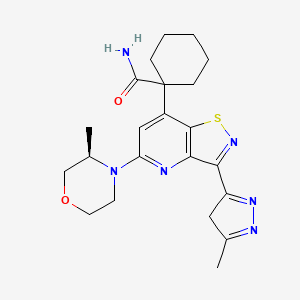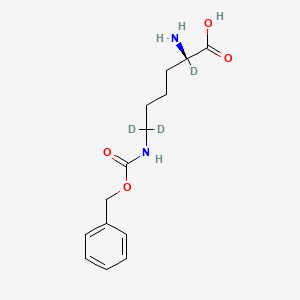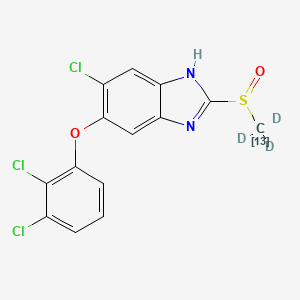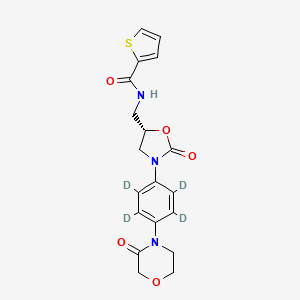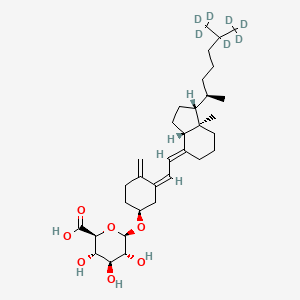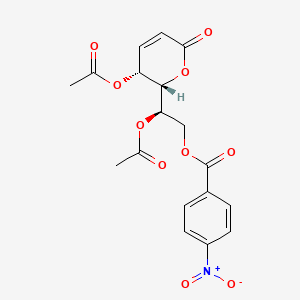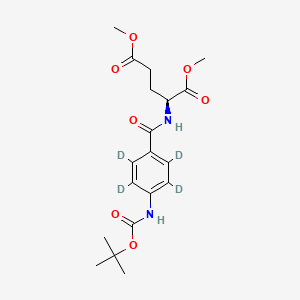![molecular formula C43H65N11O13S2 B12413330 [Glu4]-Oxytocin](/img/structure/B12413330.png)
[Glu4]-Oxytocin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Glu4]-Oxytocin is a synthetic analog of the naturally occurring hormone oxytocin. It is characterized by the substitution of the fourth amino acid in the oxytocin sequence with glutamic acid. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [Glu4]-Oxytocin involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The specific substitution of the fourth amino acid with glutamic acid is achieved through the use of protected glutamic acid derivatives. The peptide chain is then cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Analyse Chemischer Reaktionen
Types of Reactions: [Glu4]-Oxytocin undergoes various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the compound’s stability and activity.
Reduction: Reduction of the disulfide bond can lead to the formation of linear peptides.
Substitution: The glutamic acid residue can participate in substitution reactions, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under controlled pH and temperature.
Major Products:
Oxidation: Oxidized this compound with altered disulfide bonds.
Reduction: Linear this compound.
Substitution: Modified this compound with different side chains.
Wissenschaftliche Forschungsanwendungen
[Glu4]-Oxytocin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and receptor binding.
Medicine: Explored for potential therapeutic uses, including labor induction and social behavior modulation.
Industry: Utilized in the development of peptide-based drugs and biotechnological applications.
Wirkmechanismus
[Glu4]-Oxytocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors. The binding triggers a cascade of intracellular events, including the activation of phospholipase C and the release of intracellular calcium. This leads to various physiological responses, such as uterine contractions and social bonding behaviors.
Vergleich Mit ähnlichen Verbindungen
Oxytocin: The natural hormone with a similar sequence but without the glutamic acid substitution.
Carbetocin: A synthetic analog with a longer half-life used in obstetrics.
Desmopressin: A synthetic peptide with antidiuretic properties.
Uniqueness: [Glu4]-Oxytocin is unique due to the specific substitution of the fourth amino acid with glutamic acid, which imparts distinct biochemical and pharmacological properties. This modification can enhance receptor binding affinity and stability, making it a valuable tool in research and therapeutic applications.
Eigenschaften
Molekularformel |
C43H65N11O13S2 |
|---|---|
Molekulargewicht |
1008.2 g/mol |
IUPAC-Name |
3-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-10-yl]propanoic acid |
InChI |
InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-34(58)59)38(62)50-29(17-32(45)56)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-33(46)57/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1 |
InChI-Schlüssel |
ANHHFWYHJRAVNA-DSZYJQQASA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





